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molecular formula C24H27NO4 B8617962 Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide

Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide

Cat. No. B8617962
M. Wt: 393.5 g/mol
InChI Key: GQBNMWDWPAYLFT-UHFFFAOYSA-N
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Patent
US07598412B2

Procedure details

C-[1-(3,4-Dimethoxy-phenyl)-cyclohexyl]-methylamine (276 mg, 1.12 mmol) and Benzofuran-2-carbonyl chloride (223 mg, 1.23 mmol) were dissolved in 6 mL of 1,4-dioxane containing triethylamine (312 μL, 2.24 mmol) at 0° C. The reaction mixture was evaporated to dryness, redissolved in dichloromethane, and extracted with 1M hydrochloric acid, 1M sodium hydroxide, and a saturated aqueous solution of sodium chloride. The organic layer dried over sodium sulfate and evaporated to dryness. The crude product was then purified by column chromatography on silica gel using a gradient of 0-20% ethyl acetate in hexanes. The pure fractions were combined and evaporated to dryness to yield a white solid (195 mg, 0.496 mmol, 44.2%). ESI-MS m/z calc. 393.2, found 394.2 (M+1)+. Retention time of 2.96 minutes. 1H NMR (400 MHz, CD3CN) δ 1.45-2.20 (m, 10H), 3.48 (d, J=6.5 Hz, 2H), 3.80 (s, 3H), 3.83 (s, 3H), 6.68 (s, 1H), 6.92-7.02 (m, 3H), 7.30-7.38 (m, 2H), 7.42-7.49 (m, 1H), 7.51-7.55 (m, 1H), 7.72 (d, J=7.8 Hz, 1H)
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
312 μL
Type
reactant
Reaction Step Two
Name
Yield
44.2%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2([CH2:17][NH2:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[O:19]1[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=2[CH:21]=[C:20]1[C:28](Cl)=[O:29].C(N(CC)CC)C>O1CCOCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2([CH2:17][NH:18][C:28]([C:20]3[O:19][C:23]4[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=4[CH:21]=3)=[O:29])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
276 mg
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1(CCCCC1)CN
Name
Quantity
223 mg
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
312 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with 1M hydrochloric acid, 1M sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by column chromatography on silica gel using a gradient of 0-20% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1(CCCCC1)CNC(=O)C=1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.496 mmol
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 44.2%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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